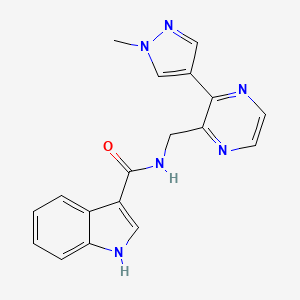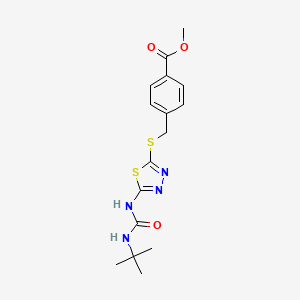![molecular formula C18H16ClN3O2S B2536495 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate CAS No. 866049-63-0](/img/structure/B2536495.png)
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate
カタログ番号 B2536495
CAS番号:
866049-63-0
分子量: 373.86
InChIキー: NDEXCRXOQDRQLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves reactions with various chemicals. For instance, “N-Methyl-N-(2-pyridyl)formamide” has been used in the synthesis of "3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide" . Another compound, “(1-Methyl-4-piperidinyl) [3- [2- (3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride”, is prepared by the reaction of “4-chloro-1-methylpiperidine” and "3-(3-chlorophenethyl)picolinonitrile" .科学的研究の応用
Carbamate Chemistry and Applications
Carbamate compounds, including ethyl carbamate (urethane) and various derivatives, have been extensively studied due to their wide range of applications and implications in chemistry, biology, and medicine. The following summaries are based on studies related to the broader class of carbamates and similar compounds.
Carcinogenicity and Toxicity Evaluation
- Studies have examined the carcinogenicity and metabolic pathways of ethyl carbamate (urethane), highlighting the complex interactions with ethanol and their implications for toxicity and carcinogenesis in various organisms. These studies contribute to understanding the risk factors associated with exposure to carbamates and similar compounds in foods and alcoholic beverages (Benson & Beland, 1997).
Occurrence in Foods and Beverages
- Research has identified ethyl carbamate in fermented foods and alcoholic beverages, evaluating its formation mechanisms and potential health risks. This information is crucial for regulatory agencies and the food industry to mitigate exposure to harmful compounds (Weber & Sharypov, 2009).
Analytical Methods for Detection
- Advances in analytical techniques have enabled the detection and quantification of carbamates and their metabolites in various matrices. These methods are essential for monitoring environmental and biological samples, ensuring safety and compliance with health standards (Teunissen et al., 2010).
Synthesis and Drug Development
- The synthesis of carbamate derivatives and their evaluation as potential therapeutic agents have been a significant area of research. Compounds like (S)-clopidogrel illustrate the importance of specific carbamate structures in developing drugs with antiplatelet and antithrombotic properties (Saeed et al., 2017).
特性
IUPAC Name |
1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-16(25-17(21-11)13-5-4-8-20-10-13)12(2)24-18(23)22-15-7-3-6-14(19)9-15/h3-10,12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXCRXOQDRQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(C)OC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)
![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)